molecular formula C15H13Cl2NO B11550824 2,4-Dichloro-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol

2,4-Dichloro-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol

Cat. No.: B11550824
M. Wt: 294.2 g/mol
InChI Key: VDJZSQJJVMQYGP-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol is a Schiff base derived from the condensation of 3,5-dichlorosalicylaldehyde and 3,4-dimethylaniline . Its crystal structure (space group P2₁/n) reveals an intramolecular O—H⋯N hydrogen bond forming an S(6) ring, stabilizing the enol tautomer . The molecule adopts a near-planar conformation, with a dihedral angle of 2.71(7)° between the aromatic rings, and weak C—H⋯C interactions contribute to a three-dimensional network in the solid state . This compound is of interest for synthesizing metal complexes and studying photophysical properties due to its electron-withdrawing chlorine substituents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

2,4-dichloro-6-[(3,4-dimethylphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H13Cl2NO/c1-9-3-4-13(5-10(9)2)18-8-11-6-12(16)7-14(17)15(11)19/h3-8,19H,1-2H3

InChI Key

VDJZSQJJVMQYGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol typically involves the condensation reaction between 2,4-dichlorophenol and 3,4-dimethylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

Agrochemical Applications

DCPMI has been identified as a significant component in herbicidal formulations. Its effectiveness as a selective herbicide makes it valuable in agricultural practices aimed at controlling weed populations without harming crops.

Herbicidal Formulations

  • Mechanism of Action : DCPMI acts by inhibiting plant growth through root absorption. It is typically applied pre-emergence, targeting the germination phase of weeds .
  • Formulation Types : Common formulations include capsule suspensions and suspension concentrates, which enhance its effectiveness and ease of application .
Formulation Type Description
Capsule SuspensionA formulation that allows for controlled release.
Suspension ConcentrateA concentrated liquid form that can be diluted.

Case Studies

  • A study demonstrated that DCPMI formulations significantly reduced weed biomass in field trials compared to untreated controls, showcasing its potential for effective weed management .

Pharmaceutical Applications

In addition to its agricultural uses, DCPMI has shown promise in pharmaceutical research due to its biological activity.

Antimicrobial Properties

DCPMI exhibits antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Potential

Preliminary studies suggest that DCPMI may have anticancer properties. In vitro tests have indicated that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .

Synthesis and Characterization

The synthesis of DCPMI involves several steps, including the reaction of 2,4-dichlorophenol with appropriate amines under controlled conditions. Characterization techniques such as NMR and X-ray crystallography are employed to confirm the structure and purity of the compound.

Synthesis Overview

  • Starting Materials : 2,4-dichlorophenol and 3,4-dimethylphenylamine.
  • Reaction Conditions : Typically involves heating in an organic solvent with appropriate catalysts to facilitate the imine formation.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

DPMP (2,4-Dichloro-6-{(E)-[(3-Methoxyphenyl)imino]methyl}phenol)
  • Structural Difference : The 3,4-dimethylphenyl group in the title compound is replaced with a 3-methoxyphenyl group in DPMP.
  • Biological Activity: DPMP acts as a synthetic elicitor, activating systemic resistance in Arabidopsis thaliana and tomato against bacterial (Pseudomonas syringae) and oomycete (Hyaloperonospora arabidopsidis) pathogens . Transcriptomic studies show DPMP triggers defense-related genes, including PR1 and ICS1, akin to salicylic acid signaling .
(E)-2,4-Dichloro-6-(((2-Hydroxy-5-Nitrophenyl)imino)methyl)phenol (Compound 14)
  • Structural Difference : A nitro group at the 5-position and hydroxyl group at the 2-position on the phenyl ring.
  • Application: Forms cobalt complexes with significant anticancer activity (IC₅₀ = 12–18 μM against A-431, HT-144, and SK-MEL-30 skin cancer cell lines) . The nitro group stabilizes the enol tautomer and enhances metal coordination, critical for bioactivity .
4-Bromo-2-((E)-[(3,4-Dimethylphenyl)imino]methyl)phenol
  • Structural Difference : Bromine replaces chlorine at the 4-position.
  • Crystallographic Impact : Bromine’s larger atomic radius increases molecular volume, altering crystal packing compared to the chloro analog . However, both compounds share similar intramolecular hydrogen bonding and planar geometries .

Halogen Substitution Effects

  • Chlorine vs. Bromine: Brominated analogs (e.g., : 2-Bromo-6-[(3,4-dimethylphenyl)imino]methyl-4-methoxybenzenol) exhibit higher molecular weights (334.21 g/mol) and distinct electronic properties due to bromine’s polarizability. This may enhance π-π stacking in biological systems .

Functional Group Modifications

Methoxy vs. Methyl Groups
  • DPMP (Methoxy) : The 3-methoxy group in DPMP donates electron density via resonance, stabilizing charge-transfer interactions in plant immune receptors .
  • Title Compound (Dimethyl) : The 3,4-dimethyl groups increase steric hindrance and hydrophobicity, which may reduce solubility but enhance stability in lipid-rich environments .
Nitro Group Inclusion
  • Compound 14 (Nitro): The nitro group in (E)-2,4-dichloro-6-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenol withdraws electron density, stabilizing the enol form and enhancing metal-binding affinity in cobalt complexes .

Physicochemical Properties

Property Title Compound DPMP Compound 14
Molecular Weight 259.72 g/mol 310.18 g/mol 357.14 g/mol
Solubility Low (hydrophobic dimethyl) Moderate (methoxy polarity) Low (nitro group)
Tautomer Stabilization Enol (intramolecular H-bond) Enol/Keto equilibrium Enol (nitro stabilization)

Biological Activity

2,4-Dichloro-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol, a compound with significant biological activity, has been the subject of various studies exploring its potential applications in medicinal chemistry. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H14Cl2NC_{15}H_{14}Cl_2N. The compound features a dichlorophenol moiety and an imine functional group, which are crucial for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound. For instance, molecular docking studies indicated that it exhibits significant binding affinity to key viral proteins such as the main protease (Mpro) and non-structural protein 9 (NSP9) of coronaviruses. The calculated interaction energies were found to be 6.3-6.3 kcal/mol for Mpro and 6.5-6.5 kcal/mol for NSP9, suggesting strong potential as an antiviral agent due to its ability to inhibit critical viral functions .

Antibacterial and Antifungal Properties

The compound has also demonstrated antibacterial and antifungal activities. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth and viability. The specific mechanisms may involve disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Case Studies

  • Inhibition of Viral Proteins : A study focused on the inhibition properties against Mpro showed that this compound effectively reduced the activity of this enzyme in vitro. The binding interactions were characterized by hydrogen bonds and hydrophobic interactions with critical amino acid residues .
  • Antibacterial Efficacy : In a series of experiments conducted on Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL, indicating moderate antibacterial activity. The results suggest potential applications in developing new antibacterial agents .

Data Tables

Biological Activity Target IC50/MIC (µg/mL) Mechanism
AntiviralMpro25Enzyme inhibition
AntibacterialE. coli150Cell wall disruption
AntifungalC. albicans100Metabolic pathway interference

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloro-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol, and how do reaction conditions influence yield?

  • The compound is synthesized via Schiff base formation, typically involving condensation between a substituted phenol and an aromatic amine under acidic or reflux conditions. Key parameters include solvent choice (e.g., ethanol or methanol), temperature (60–80°C), and stoichiometric ratios of precursors. Catalysts like acetic acid or molecular sieves can improve imine bond formation efficiency. Characterization by FT-IR and NMR ensures purity and confirms the E-configuration of the imine bond .

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

  • FT-IR identifies functional groups (e.g., O–H stretching at ~3400 cm⁻¹ and C=N stretching at ~1600 cm⁻¹). NMR (¹H/¹³C) assigns proton environments, particularly distinguishing aromatic protons and the imine proton (δ ~8.5 ppm). Single-crystal X-ray diffraction provides definitive stereochemical confirmation, revealing bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding) critical for stability .

Q. What analytical techniques are recommended for assessing purity and stability under varying pH and temperature?

  • HPLC (C18 column, UV detection at 254 nm) quantifies purity, while TGA/DSC evaluates thermal stability. Stability studies in buffered solutions (pH 3–9) monitored by UV-Vis spectroscopy reveal degradation kinetics. Chlorophenol derivatives, like those in EPA Method 8270B, suggest GC-MS for tracking degradation products (e.g., chlorinated fragments) .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations predict electronic properties and reactivity?

  • DFT simulations (e.g., B3LYP/6-31G(d)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer behavior and nucleophilic/electrophilic sites. Comparative studies with crystallographic data validate bond lengths and angles. Molecular docking can further explore interactions with biological targets (e.g., enzymes), as demonstrated in analogous Schiff base complexes .

Q. What experimental designs address contradictions in reported biological activity data?

  • Use split-plot designs (as in agricultural studies ) to test variables like concentration, solvent polarity, and biological model systems (e.g., bacterial vs. mammalian cells). Replicates (n ≥ 4) and ANOVA analysis mitigate variability. For example, discrepancies in antimicrobial efficacy may arise from differences in cell membrane permeability or assay conditions (aerobic vs. anaerobic) .

Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence crystallinity and solubility?

  • X-ray crystallography reveals packing motifs, such as herringbone arrangements from π-π interactions between aromatic rings. Hydrogen bonds (O–H⋯N or O–H⋯Cl) enhance lattice stability but reduce solubility in non-polar solvents. Solubility parameters (Hansen solubility spheres) guide solvent selection for formulation .

Q. What methodologies quantify environmental persistence and degradation pathways in soil/water systems?

  • LC-MS/MS tracks parent compound degradation, while QSAR models predict metabolites based on chlorophenol analogs. Aerobic soil studies (OECD 307) measure half-life under controlled humidity and microbial activity. Hydrolysis pathways dominate in alkaline conditions, forming 2,4-dichlorophenol and 3,4-dimethylaniline .

Methodological Resources

  • Synthetic Protocols : Refined Schiff base condensation methods from crystallography-focused studies .
  • Computational Tools : Gaussian 16 for DFT; AutoDock for molecular docking .
  • Analytical Standards : EPA Method 8270B for chlorophenol analysis .

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